N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound that features a combination of bromophenyl, chlorophenyl, and methylphenyl groups attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the bromophenyl, chlorophenyl, and methylphenyl groups through various substitution reactions. The final step often involves the formation of the acetohydrazide moiety under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing continuous flow techniques to ensure consistent production. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to DNA, or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-1-(4-Chlorophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
- **N’-[(E)-1-(4-Methylphenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide lies in its specific combination of functional groups and the triazole ring, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H21BrClN5OS |
---|---|
Molecular Weight |
554.9 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21BrClN5OS/c1-16-3-13-22(14-4-16)32-24(19-7-11-21(27)12-8-19)30-31-25(32)34-15-23(33)29-28-17(2)18-5-9-20(26)10-6-18/h3-14H,15H2,1-2H3,(H,29,33)/b28-17+ |
InChI Key |
BOEQIZYGUOWXRC-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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